Cas no 2171736-06-2 (2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid)

2-{1-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a cyclopentyl backbone and an N-methylformamido group, which enhance conformational rigidity and reduce susceptibility to enzymatic degradation. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis protocols, allowing for efficient deprotection under mild basic conditions. This compound is particularly valuable in the synthesis of modified peptides with improved stability and bioavailability. Its precise design facilitates the incorporation of sterically constrained, non-natural amino acids into peptide chains, making it a useful tool for medicinal chemistry and biochemical research applications.
2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid structure
2171736-06-2 structure
Product name:2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid
CAS No:2171736-06-2
MF:C26H30N2O5
MW:450.526807308197
CID:6350632
PubChem ID:165547570

2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid
    • EN300-1489145
    • 2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
    • 2171736-06-2
    • Inchi: 1S/C26H30N2O5/c1-3-22(23(29)30)28(2)24(31)26(14-8-9-15-26)27-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,3,8-9,14-16H2,1-2H3,(H,27,32)(H,29,30)
    • InChI Key: HLYSEAKPDSHMAL-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)C(C(=O)O)CC

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 4.2

2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1489145-0.5g
2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
2171736-06-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1489145-1000mg
2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
2171736-06-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1489145-100mg
2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
2171736-06-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1489145-0.25g
2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
2171736-06-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1489145-50mg
2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
2171736-06-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1489145-250mg
2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
2171736-06-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1489145-5000mg
2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
2171736-06-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1489145-2.5g
2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
2171736-06-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1489145-2500mg
2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
2171736-06-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1489145-0.05g
2-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}butanoic acid
2171736-06-2
0.05g
$2829.0 2023-06-05

Additional information on 2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid

Recent Advances in the Study of 2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid (CAS: 2171736-06-2)

The compound 2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid (CAS: 2171736-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, is being explored for its potential applications in peptide synthesis, drug development, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclopentyl-N-methylformamido moiety makes it a versatile intermediate in solid-phase peptide synthesis (SPPS) and other bioconjugation strategies.

Recent studies have focused on optimizing the synthesis and purification protocols for this compound to enhance its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route that significantly reduces the number of steps required to produce 2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid, thereby improving its scalability for industrial applications. The study also highlighted the compound's stability under various pH conditions, making it a promising candidate for use in drug delivery systems.

In addition to its synthetic utility, researchers have investigated the biological activity of this compound. Preliminary in vitro studies suggest that it may exhibit moderate inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a 2022 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid could modulate the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway. These findings open new avenues for the development of anti-inflammatory agents.

Another area of interest is the compound's potential role in targeted drug delivery. A recent preprint on bioRxiv described the conjugation of 2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid with nanoparticles for the selective delivery of anticancer drugs to tumor sites. The study reported enhanced drug accumulation in cancer cells and reduced off-target effects, underscoring the compound's utility in precision medicine.

Despite these promising developments, challenges remain. The compound's solubility in aqueous media is limited, which may restrict its application in certain biological systems. Researchers are actively exploring formulation strategies, such as the use of co-solvents or liposomal encapsulation, to address this issue. Furthermore, the long-term stability and toxicity profile of this compound and its derivatives require thorough evaluation in preclinical models.

In conclusion, 2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}butanoic acid (CAS: 2171736-06-2) represents a valuable tool in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to drug development, with emerging evidence supporting its role in targeted therapeutics. Ongoing research aims to overcome current limitations and fully harness its potential for clinical translation.

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